molecular formula C21H24N4O2S B11472279 N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine

N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine

Cat. No.: B11472279
M. Wt: 396.5 g/mol
InChI Key: BYXSTSFPGKNNBV-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a dimethylamino group and a sulfonyl group linked to a pyridinyl-piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine typically involves multi-step organic reactionsThe sulfonyl group is then added, and finally, the pyridinyl-piperazine moiety is attached through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity, while the pyridinyl-piperazine moiety enhances its selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N,N-dimethyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylnaphthalen-1-amine

InChI

InChI=1S/C21H24N4O2S/c1-23(2)19-9-5-8-18-17(19)7-6-10-20(18)28(26,27)25-15-13-24(14-16-25)21-11-3-4-12-22-21/h3-12H,13-16H2,1-2H3

InChI Key

BYXSTSFPGKNNBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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